3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE
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Overview
Description
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE is a synthetic organic compound with the molecular formula C20H36N2O2 and a molecular weight of 336.5 g/mol. This compound is characterized by the presence of cyclopentyl groups and a propanamide backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE typically involves the following steps:
Formation of 3-cyclopentylpropanoyl chloride: This is achieved by reacting 3-cyclopentylpropanoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 3-cyclopentylpropanoyl chloride is then reacted with 4-aminobutylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Final Coupling: The intermediate amide is coupled with 3-cyclopentylpropanoic acid under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-substituted amides.
Scientific Research Applications
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentylpropanamide: Lacks the additional cyclopentylpropanoyl group, making it less complex.
N-butylpropanamide: Does not contain cyclopentyl groups, resulting in different chemical properties.
Cyclopentylamine: Contains a cyclopentyl group but lacks the amide functionality.
Uniqueness
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE is unique due to its specific combination of cyclopentyl groups and amide linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H36N2O2 |
---|---|
Molecular Weight |
336.5g/mol |
IUPAC Name |
3-cyclopentyl-N-[4-(3-cyclopentylpropanoylamino)butyl]propanamide |
InChI |
InChI=1S/C20H36N2O2/c23-19(13-11-17-7-1-2-8-17)21-15-5-6-16-22-20(24)14-12-18-9-3-4-10-18/h17-18H,1-16H2,(H,21,23)(H,22,24) |
InChI Key |
DTDSJJQYGUFSJR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NCCCCNC(=O)CCC2CCCC2 |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCCCNC(=O)CCC2CCCC2 |
Origin of Product |
United States |
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